Chloromethyl pivalate, also designated as pivaloyloxymethyl chloride (POM-Cl) , is a bifunctional organochloride ester derived from pivalic acid. It is characterized by the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol.
Molecular FormulaC6H11ClO2
Molecular Weight150.60 g/mol
CAS No.18997-19-8
Cat. No.B041491
⚠ Attention: For research use only. Not for human or veterinary use.
Chloromethyl Pivalate (CAS 18997-19-8) Procurement Guide: A Key Intermediate for Pivaloyloxymethyl Prodrug Synthesis and Amino Protection
Chloromethyl pivalate, also designated as pivaloyloxymethyl chloride (POM-Cl) , is a bifunctional organochloride ester derived from pivalic acid . It is characterized by the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol [1]. The compound serves a dual role in synthetic chemistry: its electrophilic chloromethyl group acts as a leaving group in nucleophilic substitution reactions, while its bulky, neopentyl-like pivalate ester moiety confers steric protection and enhanced lipophilicity to conjugated molecules . This unique reactivity profile establishes chloromethyl pivalate as a critical reagent for introducing the pivaloyloxymethyl (POM) group, a well-established promoiety in prodrug design and a robust protecting group for sensitive nucleobases [2].
1Pivaloyloxymethyl (POM) group introduction for prodrug design and nucleobase protection
2Electrophilic chloromethyl handle for nucleophilic substitution with steric shielding from pivalate ester
3Room-temperature stable liquid compatible with standard organic synthesis workflows
[2] Starrett, J. E., Jr., Mansuri, M. M., Martin, J. C., Tortolani, D. R., & Bronson, J. J. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. *Antiviral Research*, *19*(3), 267-273. https://doi.org/10.1016/0166-3542(92)90084-i View Source
Procurement Risks of Halomethyl Ester Substitution for Chloromethyl Pivalate
While the chloromethyl ester functional group is common, substituting chloromethyl pivalate (POM-Cl) with structurally simpler analogs such as chloromethyl acetate or even heavier halides like iodomethyl pivalate introduces quantifiable and operationally critical trade-offs. The neopentyl-like pivalate moiety is not merely a structural feature; it is essential for achieving both the desired steric protection during synthesis and the optimal lipophilicity and enzymatic stability of the final prodrug [1]. Furthermore, variations in the halogen component (e.g., Cl vs. I) directly impact reagent stability, handling requirements, and reaction kinetics. The following evidence demonstrates that chloromethyl pivalate occupies a specific balance of reactivity, stability, and commercial availability that is not universally shared by its closest analogs, making informed selection based on quantitative metrics essential for reproducible and scalable synthetic workflows.
Simpler halomethyl esters lack steric protection
Chloromethyl acetate or similar analogs cannot provide the neopentyl-like bulk required for selective N-protection and enzymatic stability of prodrugs.
Iodomethyl pivalate introduces handling and stability trade-offs
The heavier halide demands refrigerated storage and copper stabilizer, adding cold-chain complexity and potential reactivity shifts.
Higher boiling analogs complicate purification
Bromomethyl pivalate's significantly higher predicted boiling point reduces distillation feasibility and may require chromatographic removal.
[1] Starrett, J. E., Jr., Mansuri, M. M., Martin, J. C., Tortolani, D. R., & Bronson, J. J. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. *Antiviral Research*, *19*(3), 267-273. https://doi.org/10.1016/0166-3542(92)90084-i View Source
Quantitative Differentiation of Chloromethyl Pivalate for Scientific Procurement
Commercially available chloromethyl pivalate is routinely supplied with a purity specification of >99.0% (GC) . In contrast, a leading commercial supplier of the analog iodomethyl pivalate (stabilized with copper chip) offers a minimum purity of ≥98.0% (GC) .
Iodomethyl pivalate (stabilized with copper chip): ≥98.0% (GC)
Quantified Difference
≥1% absolute purity difference
Conditions
Commercial vendor specifications (TCI Chemicals)
Why This Matters
Higher initial purity minimizes the presence of unidentified impurities that can complicate reaction kinetics, reduce yield, or necessitate additional purification steps in regulated pharmaceutical intermediate synthesis.
Analytical ChemistryProcurementQuality Control
Stability and Handling: Room Temperature Storage for Chloromethyl Pivalate vs. Refrigerated Conditions for Iodomethyl Pivalate
Chloromethyl pivalate is stable at room temperature with recommended storage in a cool, dark place (<15°C) under inert gas . Conversely, iodomethyl pivalate is characterized as light-, air-, and heat-sensitive, requiring refrigerated storage (0-10°C) under inert gas and is often shipped with a copper stabilizer .
Storage stabilitySource review
Room temp.→0-10°C (iodo analog)
Room-temperature storage simplifies lab logistics
Vendor storage recommendations; ≥10°C difference
Reagent StabilityLogisticsProcess Chemistry
Evidence Dimension
Storage Temperature Requirement
Target Compound Data
Room temperature (Recommended in a cool and dark place, <15°C)
Comparator Or Baseline
Iodomethyl pivalate: Refrigerated (0-10°C)
Quantified Difference
Minimum 10°C difference in recommended storage conditions
Room temperature stability simplifies inventory management, reduces cold-chain shipping costs, and minimizes the risk of degradation due to thermal or photochemical exposure during routine laboratory handling.
Reagent StabilityLogisticsProcess Chemistry
Volatility and Physical Properties: Lower Boiling Point and Vapor Pressure of Chloromethyl Pivalate Relative to Halogenated Analogs
Chloromethyl pivalate exhibits a boiling point of 146-148 °C at atmospheric pressure . The heavier iodomethyl pivalate analog has a significantly higher boiling point of 197.2 °C at 760 mmHg . Bromomethyl pivalate has a predicted boiling point of 281.7 °C .
Boiling pointReported
146-148 °Cvs197.2 °C (iodo)
Lower boiling point enables distillation-based purification
~50°C lower than iodomethyl analog; >130°C lower than bromo analog
Process EngineeringSafetyPhysicochemical Properties
Evidence Dimension
Boiling Point (at 760 mmHg)
Target Compound Data
146-148 °C
Comparator Or Baseline
Iodomethyl pivalate: 197.2 °C; Bromomethyl pivalate: 281.7 °C (predicted)
Quantified Difference
~50°C lower than iodomethyl pivalate; >130°C lower than bromomethyl pivalate
Conditions
Literature and predicted values
Why This Matters
A lower boiling point facilitates purification by distillation and removal under reduced pressure, which is advantageous in multi-step syntheses where reagent removal is required. This contrasts with higher boiling analogs that may necessitate more energy-intensive or chromatographic purification methods.
Process EngineeringSafetyPhysicochemical Properties
Functional Outcome in Prodrug Design: Enhanced Antiviral Potency of Chloromethyl Pivalate-Derived Prodrug
The prodrug bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (bis(POM)-PMEA), synthesized using chloromethyl pivalate, demonstrated >150-fold enhanced in vitro potency against HSV-2 compared to the parent phosphonate compound [1].
This data directly validates the utility of the pivaloyloxymethyl promoiety, introduced by chloromethyl pivalate, in overcoming the poor cellular permeability of phosphonate-based antiviral agents. It provides a quantitative benchmark for the expected performance enhancement when this reagent is employed in similar nucleoside/nucleotide prodrug strategies.
Medicinal ChemistryProdrugsAntiviral Agents
[1] Starrett, J. E., Jr., Mansuri, M. M., Martin, J. C., Tortolani, D. R., & Bronson, J. J. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. *Antiviral Research*, *19*(3), 267-273. https://doi.org/10.1016/0166-3542(92)90084-i View Source
High-Value Application Scenarios for Chloromethyl Pivalate Informed by Quantitative Evidence
Synthesis of Pivaloyloxymethyl (POM) Prodrugs of Phosphonate Antivirals
As demonstrated by Starrett et al., the reaction of chloromethyl pivalate with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) yields a bis(POM) prodrug that exhibits a >150-fold increase in in vitro potency against HSV-2 [1]. This application scenario leverages the ability of the pivaloyloxymethyl group to mask the polar phosphonate moiety, thereby enhancing cellular uptake. The room-temperature stability and high commercial purity of chloromethyl pivalate ensure consistent and reliable prodrug synthesis, which is critical for generating reproducible in vitro and in vivo pharmacological data.
N-Protection of Sensitive Nucleobases in Multi-Step Synthesis
Chloromethyl pivalate is a preferred reagent for installing the pivaloyloxymethyl (POM) group as a protecting group on the N1-position of adenine and other nucleobases [1]. The steric bulk of the pivalate ester, combined with the stability of the reagent at room temperature , allows for selective protection under mild conditions (e.g., with K₂CO₃ in DMF) [2]. The lower boiling point of chloromethyl pivalate (146-148 °C) compared to its iodomethyl analog facilitates its removal by evaporation after the deprotection step, streamlining the purification of the final nucleoside analog.
Continuous-Flow Synthesis of Complex Heterocyclic Libraries
Chloromethyl pivalate has been successfully employed as a key alkylating reagent in the microwave-assisted, continuous-flow synthesis of an isoindoline-annulated, tricyclic sultam library [1]. The favorable physical properties of the reagent, including its manageable volatility (bp 146-148 °C) and high purity [2], make it well-suited for integration into automated flow chemistry platforms. Its predictable reactivity under these conditions ensures high-throughput generation of structurally diverse compound collections for medicinal chemistry screening.
Application
Selection Property
Validation Focus
POM prodrug synthesis for phosphonate antivirals
High purity and room-temperature stability
In vitro antiviral potency reproducibility
Nucleobase N-protection in multi-step synthesis
Selective N1-alkylation with steric protection
Deprotection efficiency and product purity
Continuous-flow alkylation for heterocyclic libraries
Manageable volatility and predictable reactivity
High-throughput synthesis reproducibility
[1] Starrett, J. E., Jr., Mansuri, M. M., Martin, J. C., Tortolani, D. R., & Bronson, J. J. (1992). Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine. *Antiviral Research*, *19*(3), 267-273. https://doi.org/10.1016/0166-3542(92)90084-i View Source
[2] ChemBase. (n.d.). Chloromethyl pivalate. Reagent for N-protection of amines. Retrieved from https://en.chembase.cn/substance-18997-19-8.html View Source
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